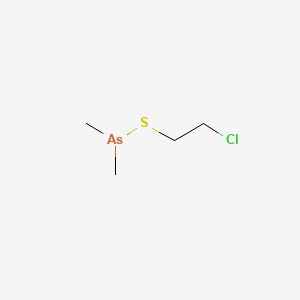
Arsine, (2-chloroethylthio)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, (2-chloroethylthio)dimethyl- is an organoarsenic compound with the molecular formula C4H10AsClS. This compound is part of a broader class of organoarsenic compounds, which are known for their diverse applications and significant toxicity. The presence of both arsenic and sulfur in its structure makes it a compound of interest in various fields, including chemistry and toxicology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arsine, (2-chloroethylthio)dimethyl- typically involves the reaction of dimethylarsine with 2-chloroethylthiol. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
[ \text{(CH}_3)_2\text{AsH} + \text{ClCH}_2\text{CH}_2\text{SH} \rightarrow \text{(CH}_3)_2\text{AsSCH}_2\text{CH}_2\text{Cl} ]
Industrial Production Methods
Industrial production of Arsine, (2-chloroethylthio)dimethyl- involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Arsine, (2-chloroethylthio)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent arsenic compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of arsenic trioxide, while substitution reactions can produce various organoarsenic derivatives.
Aplicaciones Científicas De Investigación
Arsine, (2-chloroethylthio)dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its toxicological effects and potential use in biological assays.
Industry: It is used in the semiconductor industry for the synthesis of organoarsenic compounds used in electronic devices.
Mecanismo De Acción
The mechanism of action of Arsine, (2-chloroethylthio)dimethyl- involves its interaction with cellular components, leading to the disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes and other proteins with reactive thiol groups, and the pathways involved are primarily related to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
- Arsine, (2-chloroethylmercapto)dimethyl-
- Arsine, tris(2-chloroethenyl)-
- Arsine, dimethyl(2-chloroethyl)-
Uniqueness
Arsine, (2-chloroethylthio)dimethyl- is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to other organoarsenic compounds. Its specific combination of functional groups makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
64049-09-8 |
|---|---|
Fórmula molecular |
C4H10AsClS |
Peso molecular |
200.56 g/mol |
Nombre IUPAC |
2-chloroethylsulfanyl(dimethyl)arsane |
InChI |
InChI=1S/C4H10AsClS/c1-5(2)7-4-3-6/h3-4H2,1-2H3 |
Clave InChI |
JELJXDNWQGZFEX-UHFFFAOYSA-N |
SMILES canónico |
C[As](C)SCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)

![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)

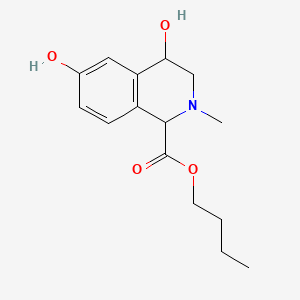
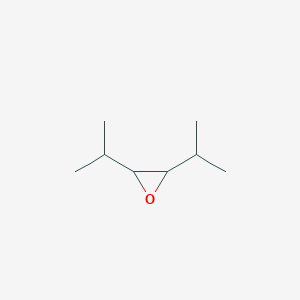
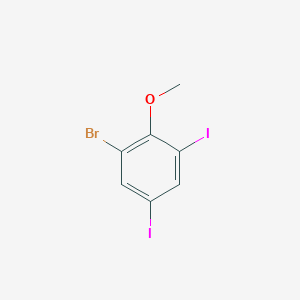
![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)
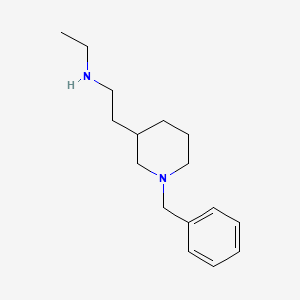
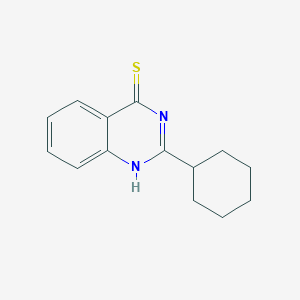

![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)

